
3,2'-Bipyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,2’-Bipyridine 1-oxide is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with an oxygen atom attached to one of the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,2’-Bipyridine 1-oxide typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides, catalyzed by nickel chloride (NiCl2·6H2O) without external ligands . Another approach involves the C–H activation of pyridine N-oxides, enabling the modular and scalable synthesis of various bipyridine derivatives .
Industrial Production Methods
Industrial production of 3,2’-Bipyridine 1-oxide often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are favored for their efficiency and ability to produce high yields of the desired product. Electrochemical methods and other innovative techniques are also being explored to improve the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3,2’-Bipyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N,N’-dioxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent bipyridine.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: Palladium (Pd) or nickel (Ni) catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted bipyridines, bipyridine N,N’-dioxides, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
3,2’-Bipyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and material science.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3,2’-Bipyridine 1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The compound’s unique structure allows it to act as an effective ligand, facilitating electron transfer and catalytic activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,2’-Bipyridine 1-oxide include:
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but lacking the N-oxide group.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, affecting its coordination behavior and applications.
2,2’-Bipyrimidine: A related compound with a similar structure but containing nitrogen atoms in both rings.
Uniqueness
3,2’-Bipyridine 1-oxide is unique due to the presence of the N-oxide group, which enhances its electron-donating properties and ability to form stable complexes with metal ions. This makes it particularly valuable in catalysis and material science applications .
Propiedades
IUPAC Name |
1-oxido-3-pyridin-2-ylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-12-7-3-4-9(8-12)10-5-1-2-6-11-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKVCTGMHXCEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C[N+](=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
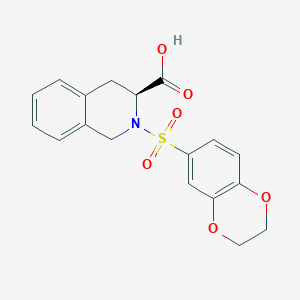

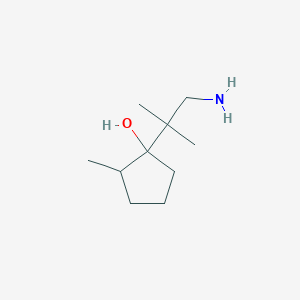

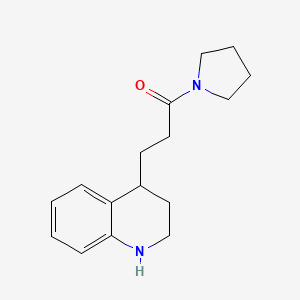


![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)
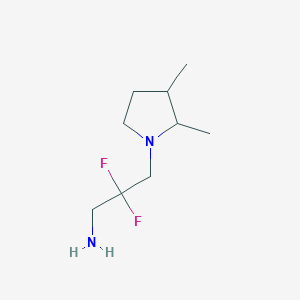
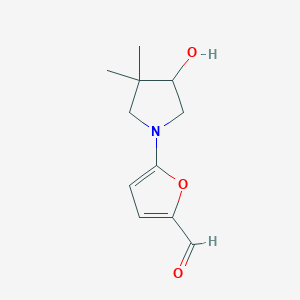
![[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13152863.png)
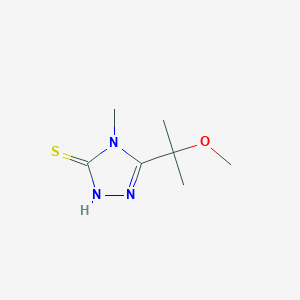

![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)
